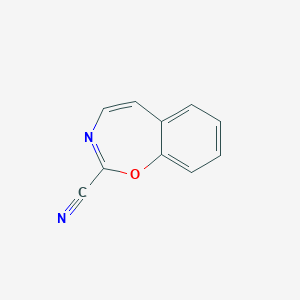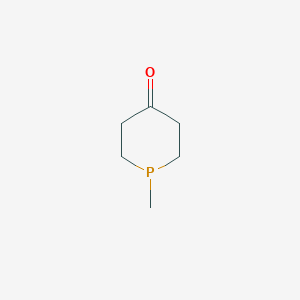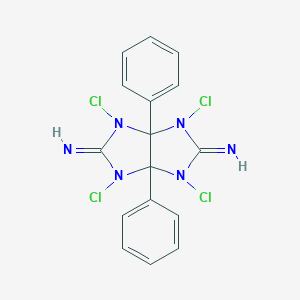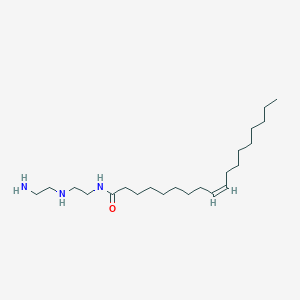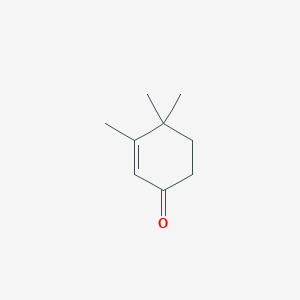
2-Cyclohexen-1-one, 3,4,4-trimethyl-
Vue d'ensemble
Description
“2-Cyclohexen-1-one, 3,4,4-trimethyl-” is a chemical compound with the molecular formula C9H14O . It is also known as 3,4,4-Trimethyl-2-cyclohexen-1-one .
Molecular Structure Analysis
The molecular structure of “2-Cyclohexen-1-one, 3,4,4-trimethyl-” can be viewed using Java or Javascript . The IUPAC Standard InChI for this compound is InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h6H,4-5H2,1-3H3 .Applications De Recherche Scientifique
1. Conformation and Assembly in Organic Chemistry
Research on compounds related to 2-Cyclohexen-1-one, 3,4,4-trimethyl-, such as perhydropyrrolobenzofurans, shows their potential in understanding molecular conformations and assembly via intermolecular hydrogen bonds. This has implications in organic chemistry, particularly in the study of tricyclic cores and their conformations (Yathirajan et al., 2006).
2. Synthesis in Organic Chemistry
The synthesis of related compounds, like 3,5,5-Trimethyl-2-(2-oxopropyl)-2-cyclohexen-1-one, is crucial in organic chemistry. This involves various processes like annulation, cyclization, and photochemical reactions, highlighting the compound's role in creating complex organic molecules (Valenta & Liu, 2003).
3. Building Block for Synthesis of Cyclitols
3-(Trimethylsilyl)-1,4-cyclohexadiene, a compound with a similar structure, is used as a building block for the synthesis of cyclitols. This illustrates its importance in the creation of complex organic molecules used in various chemical syntheses (Simonneau & Oestreich, 2016).
4. Biological Activity and Neuropeptide Secretion
The synthesis of trimethyl cyclohexenonic long-chain fatty alcohols and their biological activity, specifically in stimulating neuropeptide secretion, shows the potential biomedical applications of related compounds (Girlanda-Junges et al., 2000).
5. Polymer Industry Applications
In the polymer industry, derivatives like 1,4-Cyclohexanedimethanol, produced from similar compounds, are highly valued as monomers. This underlines the material's significance in industrial applications, particularly in creating sustainable polymers (Danfeng et al., 2016).
6. Fragrance Industry Applications
The use of related compounds as fragrance ingredients, like 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one, demonstrates their role in the fragrance industry. This involves understanding their toxicologic and dermatologic properties to ensure safe use in consumer products (Scognamiglio et al., 2013).
Propriétés
IUPAC Name |
3,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILDAULEWAKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169485 | |
| Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 3,4,4-trimethyl- | |
CAS RN |
17299-41-1 | |
| Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



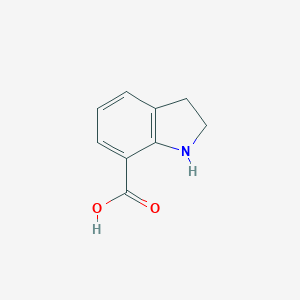
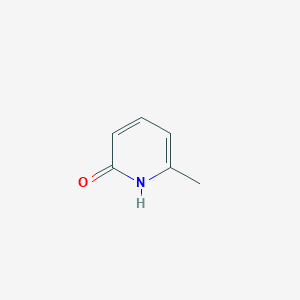
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

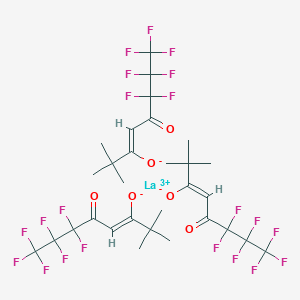
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
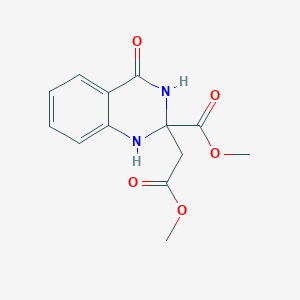

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
